molecular formula C4H9FO B6154526 (2R)-4-fluorobutan-2-ol CAS No. 2227758-70-3

(2R)-4-fluorobutan-2-ol

Cat. No. B6154526
CAS RN: 2227758-70-3
M. Wt: 92.1
InChI Key:
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Description

(2R)-4-fluorobutan-2-ol, also known as 4-fluorobutanol or 2-hydroxy-2-fluorobutane, is a fluorinated alcohol that is widely used as a reagent in organic synthesis. It is a colorless liquid with a low boiling point and a characteristic sweet odor. In the laboratory, it is typically used as a solvent, a building block for organic synthesis, and a starting material for the synthesis of other fluorinated compounds.

Scientific Research Applications

(2R)-(2R)-4-fluorobutan-2-oln-2-ol is widely used in scientific research as a reagent for organic synthesis. It is also used as a starting material for the synthesis of other fluorinated compounds, such as fluoroalkanes, fluorinated ethers, and fluorinated amines. Additionally, it is used as a solvent for the synthesis of pharmaceuticals, biochemicals, and other compounds.

Mechanism of Action

(2R)-(2R)-4-fluorobutan-2-oln-2-ol is a weakly acidic compound that can act as a nucleophile in organic reactions. It can react with electrophiles such as alkyl halides, aldehydes, and ketones to form new carbon-carbon bonds. Additionally, it can react with strong acids to form fluoride ions, which can react with other compounds to form new molecules.
Biochemical and Physiological Effects
(2R)-(2R)-4-fluorobutan-2-oln-2-ol is not known to be toxic to humans or animals. However, it has been shown to have mild irritant properties when inhaled or ingested. Additionally, it has been shown to have mild sedative and anesthetic properties, although these effects are not believed to be significant.

Advantages and Limitations for Lab Experiments

The main advantages of using (2R)-(2R)-4-fluorobutan-2-oln-2-ol in lab experiments are its low boiling point, low toxicity, and low cost. Additionally, it is relatively easy to obtain and can be used in a variety of reactions. The main limitation of (2R)-(2R)-4-fluorobutan-2-oln-2-ol is its low reactivity, which can make it difficult to use in some reactions.

Future Directions

Future research on (2R)-(2R)-4-fluorobutan-2-oln-2-ol could focus on its potential applications in the synthesis of pharmaceuticals, biochemicals, and other compounds. Additionally, further research could be conducted on its potential toxicity, irritant properties, and sedative and anesthetic properties. Finally, further research could focus on its potential to act as a catalyst in organic reactions.

Synthesis Methods

(2R)-(2R)-4-fluorobutan-2-oln-2-ol is typically synthesized from the reaction of 2-bromobutane with a fluoride source such as potassium fluoride or sodium fluoride. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Alternatively, the alcohol can be synthesized from the reaction of 2-chlorobutane with silver fluoride or ammonium fluoride in a polar aprotic solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-4-fluorobutan-2-ol involves the conversion of a starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "4-fluorobutanal", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Reduction of 4-fluorobutanal with sodium borohydride in methanol to form (2R)-4-fluorobutan-2-ol", "Step 2: Purification of the product by distillation", "Step 3: Conversion of (2R)-4-fluorobutan-2-ol to its hydrochloride salt by treatment with hydrochloric acid", "Step 4: Neutralization of the hydrochloride salt with sodium hydroxide to form the free base", "Step 5: Extraction of the free base with water to obtain the final product" ] }

CAS RN

2227758-70-3

Product Name

(2R)-4-fluorobutan-2-ol

Molecular Formula

C4H9FO

Molecular Weight

92.1

Purity

95

Origin of Product

United States

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